

# Fedratinib pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fedratinib

CAS No.: 936091-26-8

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## Comprehensive Technical Guide to Fedratinib Pharmacokinetics

### Introduction and Core Pharmacokinetic Summary

**Fedratinib** (INREBIC) is an oral, small-molecule selective inhibitor of Janus kinase 2 (JAK2) approved for treating intermediate-2 or high-risk primary or secondary myelofibrosis in adults. [1] Its pharmacokinetic (PK) profile is characterized by **rapid oral absorption, approximately dose-proportional exposure, high protein binding, extensive metabolism primarily by CYP3A4, and fecal-dominated elimination.** [2] [1] Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for effective clinical application and management of drug-drug interactions (DDIs). The table below summarizes the core single-dose pharmacokinetic parameters of **fedratinib** after a 400 mg oral dose in patients. [1]

Table 1: Core Pharmacokinetic Parameters of **Fedratinib** (400 mg dose)

Parameter	Value	Notes
C~max~	1804 ng/mL	Peak plasma concentration

Parameter	Value	Notes
AUC	26,870 ng·h/mL	Area Under the Curve
T-max	1.75 - 3 hours	Time to C-max; rapid absorption
Apparent Volume of Distribution (V-d)	1770 L	Suggests extensive tissue distribution
Protein Binding	≥ 92%	Highly bound to plasma proteins
Terminal Half-Life	114 hours	Long terminal half-life
Apparent Clearance (CL/F)	13 L/h	-
Oral Bioavailability		Data not available in search results

## Absorption and Distribution

### Absorption Profile

**Fedratinib** is administered orally and exhibits rapid absorption. A **high-fat meal does not significantly affect the extent of absorption**, providing dosing flexibility, although food may help mitigate common gastrointestinal adverse effects like nausea and vomiting. [1] The PK profile demonstrates approximate **dose proportionality over the clinical dose range of 300 mg to 500 mg**. [2]

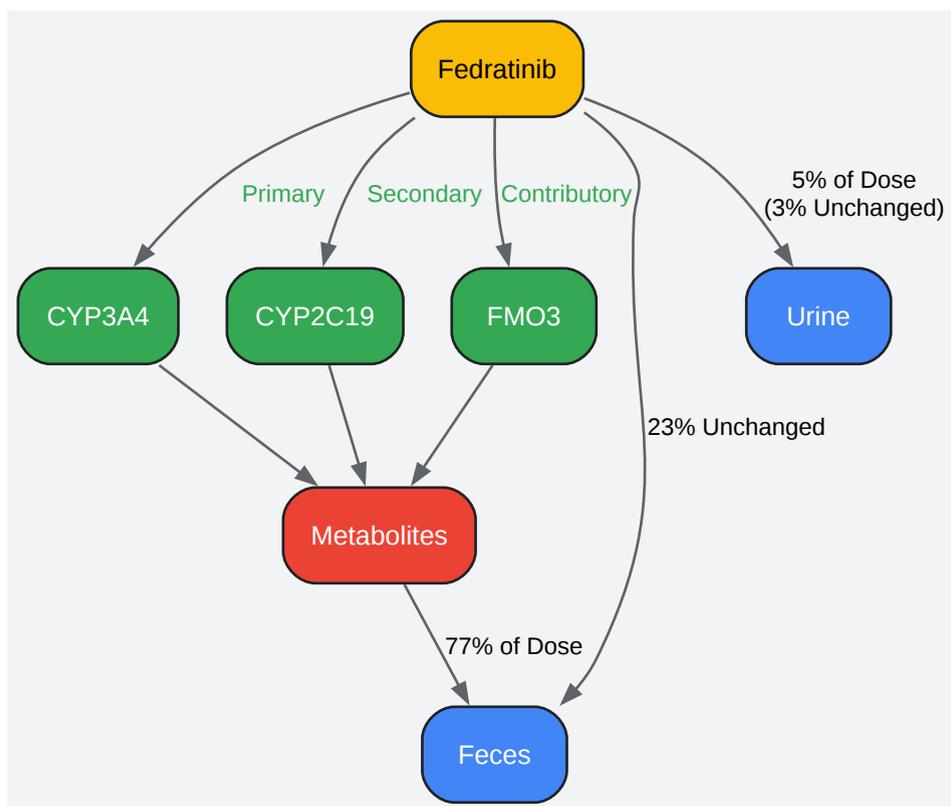
### Distribution Characteristics

The large apparent volume of distribution (1770 L) indicates **fedratinib distributes extensively into tissues** beyond the plasma compartment. [1] This is pharmacologically relevant given that its target, JAK2, is intracellular. The drug is **highly bound (≥92%) to plasma proteins**, a factor that should be considered in situations where protein binding may be altered. [1]

## Metabolism and Excretion

## Metabolic Pathways

**Fedratinib** undergoes extensive hepatic metabolism and is primarily metabolized by **Cytochrome P450 3A4 (CYP3A4)**, with a secondary contribution from **CYP2C19**. [1] Flavin-containing monooxygenase 3 (FMO3) is also involved in its metabolism. [1] **Fedratinib** itself exhibits complex **auto-inhibition, time-dependent inhibition, and mixed inhibition/induction effects on CYP enzymes**, including CYP3A, which must be accounted for in DDI predictions. [2] The metabolic pathway and primary excretion routes are illustrated below.



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## Excretion and Elimination

Elimination of **fedratinib** is predominantly via the **fecal route**. After an oral dose, **77% of the administered dose is recovered in feces**, with 23% as the parent compound. A minor fraction (5%) is excreted in urine, of which only 3% is unchanged drug. [1] The long terminal half-life of **114 hours** supports once-daily (QD) dosing. [1]

## Drug-Drug Interactions (DDIs) and Dosing Implications

**Fedratinib**'s PK profile makes it susceptible to clinically significant DDIs, both as a victim and a perpetrator drug.

### Fedratinib as a Victim Drug (Object of DDIs)

As a substrate of CYP3A4 and CYP2C19, **fedratinib** exposure is altered by concomitant use of strong CYP modulators. [2] [1] PBPK model simulations have informed the following recommendations:

Table 2: **Fedratinib** as a Victim of Drug-Drug Interactions

Precipitant Drug	Effect on Fedratinib Exposure (AUC)	Recommended Dose Adjustment
<b>Strong CYP3A4 Inhibitors</b> (e.g., Ketoconazole)	Increase of ~2-fold [2]	Reduce <b>fedratinib</b> dose to <b>200 mg QD</b> . Re-escalate to 400 mg after the inhibitor is discontinued. [2]
<b>Moderate CYP3A4 Inhibitors</b>	Increase of ~1.2-fold [2]	Monitor; dose reduction may be needed.
<b>Strong CYP3A4 Inducers</b> (e.g., Rifampin)	Decrease (extent not specified)	Avoid concomitant use. [1]

**Food and Herb Interactions:** Patients should **avoid grapefruit products** (a strong CYP3A4 inhibitor) and **St. John's Wort** (a CYP3A4 inducer). [1]

### Fedratinib as a Perpetrator Drug (Cause of DDIs)

**Fedratinib** can act as an inhibitor of several CYP enzymes, affecting the PK of co-administered drugs.

Table 3: **Fedratinib** as a Perpetrator of Drug-Drug Interactions

Object Drug	Enzyme Pathway	Effect and Clinical Implication
<b>Midazolam</b>	CYP3A4 (sensitive substrate)	Fedratinib inhibits CYP3A4, increasing midazolam exposure. Use caution with sensitive CYP3A4 substrates. [2]

Object Drug	Enzyme Pathway	Effect and Clinical Implication
Repaglinide, Warfarin	CYP2C8/9	PBPK models predict minor effects. [2]

## Experimental and Modeling Approaches in Fedratinib PK

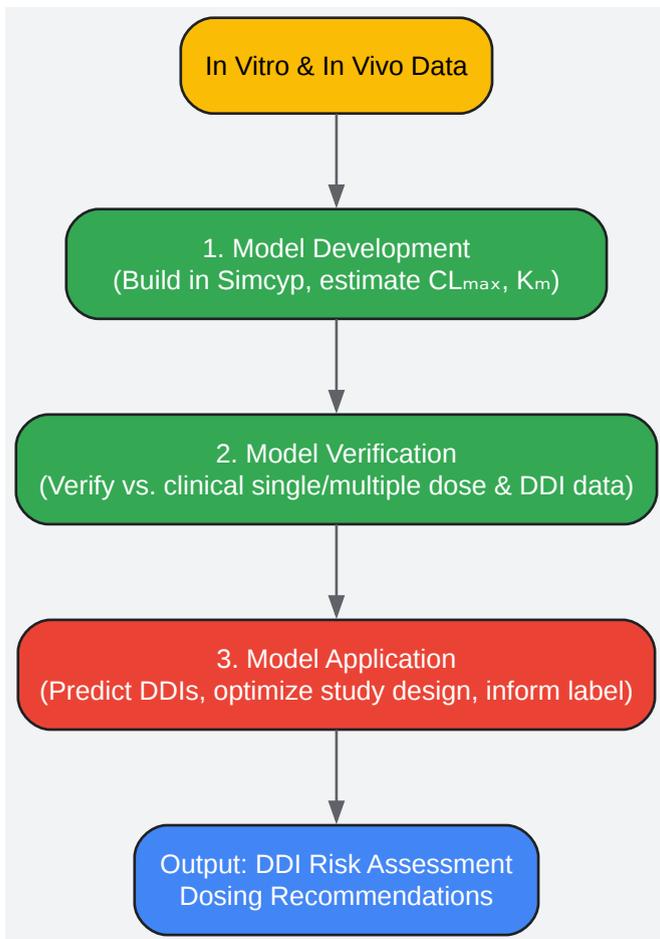
### Physiologically Based Pharmacokinetic (PBPK) Modeling

A PBPK model for **fedratinib** was developed in Simcyp (V17R1) using a "middle-out" approach, integrating in vitro data (physicochemical parameters, permeability, enzyme inhibition) and clinical PK data. [2]

#### Key Modeling Steps:

- **Model Development:** The model was initially developed and parameterized using clinical PK data from healthy volunteers receiving a single 500 mg dose. Intrinsic enzyme clearance ( $CL_{int}$ ) was optimized, and fractions of metabolism ( $f_m$ ) were refined using parameter sensitivity analysis. [2]
- **Model Verification:** The model was verified against multiple clinical datasets it was not initially calibrated to, including:
  - Single-dose (300 mg) data in healthy volunteers.
  - Repeated-dose (300, 400, 500 mg QD) data in myelofibrosis patients.
  - Clinical DDI studies with ketoconazole (CYP3A4 inhibitor) and a CYP cocktail (midazolam, omeprazole, metoprolol). [2]
- **Model Application:** The validated model was used to predict DDIs with various CYP modulators and substrates (e.g., repaglinide, warfarin), supporting regulatory submissions and informing the drug label. [2]

The workflow for developing and applying this model is summarized in the following diagram.



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## Therapeutic Drug Monitoring (TDM) and Exposure-Response

While not yet standard clinical practice, research is ongoing to establish TDM for JAK inhibitors, including **fedratinib**. [3] The rationale is driven by:

- **Exposure-Response Relationship:** Efficacy of JAK inhibitors is exposure-dependent. [3]
- **Exposure-Toxicity Relationship:** Hematologic toxicities (anemia, thrombocytopenia) and other adverse events are dose-related. [3]
- **Significant Interindividual Variability:** Factors like drug-drug interactions (DDIs), pathophysiological conditions (e.g., inflammation), and phenoconversion can lead to highly variable drug exposure between patients, risking suboptimal efficacy or toxicity. [3]

A prospective observational study (protocol approved August 2023) aims to characterize the real-world PK of **fedratinib** and other JAK inhibitors to establish therapeutic intervals. [3]

## Clinical Pharmacokinetics and Safety Correlations

The PK properties of **fedratinib** directly influence its clinical safety profile and management strategies.

- **Gastrointestinal Toxicity:** Nausea, diarrhea, and vomiting are common TEAEs. [4] [5] Preventive antiemetics and early intervention are crucial to maintain adequate drug exposure and caloric intake. [4] [5]
- **Hematological Toxicity:** Anemia and thrombocytopenia are exposure-dependent adverse effects, often managed with dose reduction, interruption, or supportive care like transfusions. [4] [1]
- **Wernicke's Encephalopathy (WE):** **Fedratinib** carries a **Black Box Warning** for this serious neurological toxicity. Initial concerns were linked to possible inhibition of the thiamine transporter (THTR2), but subsequent in vitro studies with human serum showed no significant inhibition at clinically relevant plasma concentrations. [4] [6] Current evidence suggests that WE cases were likely related to **severe GI toxicity leading to malnutrition and reduced thiamine absorption**. [4] Clinicians must **assess thiamine levels** before starting treatment, monitor for signs of WE, and **replenish thiamine** if deficient. [4]

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## References

1. Fedratinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Physiologically based pharmacokinetic modeling to assess metabolic ... [link.springer.com]
3. Therapeutic Drug Monitoring for Precision Dosing of Janus ... [researchprotocols.org]
4. Fedratinib in 2025 and beyond: indications and future ... [pmc.ncbi.nlm.nih.gov]
5. Fedratinib in 2025 and beyond: indications and future ... [pubmed.ncbi.nlm.nih.gov]
6. Fedratinib in 2025 and beyond: indications and future ... [semanticscholar.org]

To cite this document: Smolecule. [Fedratinib pharmacokinetics absorption distribution metabolism excretion]. Smolecule, [2026]. [Online PDF]. Available at:

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